
N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine, also known as DMTFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTFMP belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Antifungal Applications
Research conducted by Jafar et al. (2017) synthesized derivatives of dimethylpyrimidin that demonstrated significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. These findings suggest that compounds structurally related to N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine could be developed into potent antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Material Science and Polymer Chemistry
Chung and Hsiao (2008) reported the synthesis of novel fluorinated polyimides derived from a related trifluoromethyl-substituted bis(ether amine) monomer. These polyimides exhibited excellent thermal stability, low moisture absorption, and low dielectric constants, making them suitable for applications in electronics and as materials with high performance (Chung & Hsiao, 2008).
Biological Activity of Heterocyclic Compounds
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This study highlights the diverse biological activities that compounds related to N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine can exhibit, including potential applications in addressing bacterial infections and pest control (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-9-4-6-10(7-5-9)21-12-8-11(14(15,16)17)18-13(19-12)20(2)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFXDGGNGYDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride](/img/structure/B2977939.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2977942.png)
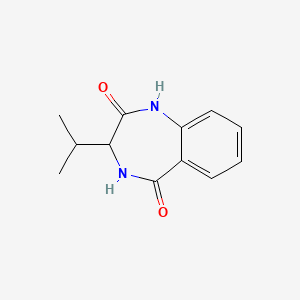

![5-Ethyl-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2977945.png)
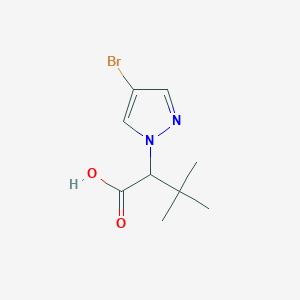
![1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977948.png)
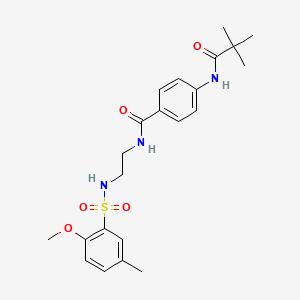
![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B2977953.png)
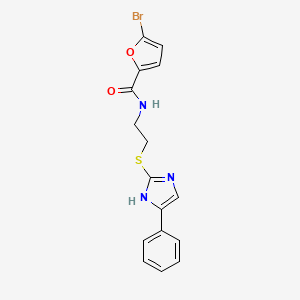

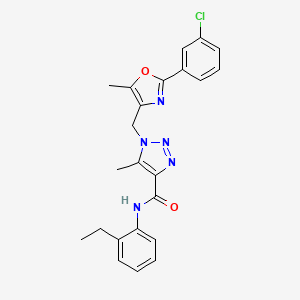
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2977958.png)
![1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2977959.png)